N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine - 2034517-49-0

N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine

Catalog Number: EVT-3149154
CAS Number: 2034517-49-0
Molecular Formula: C15H15F3N8
Molecular Weight: 364.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also includes a triazolo[4,3-b]pyridazine ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the specific precursors used would depend on the desired final product. Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved data.

Molecular Structure Analysis

The molecular formula of the compound is C14H16N8O, with an average mass of 312.330 Da and a monoisotopic mass of 312.144714 Da . The structure determination would typically involve techniques like X-ray crystallography , but the specific structural details for this compound are not available in the retrieved data.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure . The specific physical and chemical properties for this compound are not available in the retrieved data.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. [] Clinical development was halted due to observed renal toxicity in patients, attributed to crystal deposits in renal tubules. [] Metabolic studies revealed species-specific metabolism by aldehyde oxidase (AO), producing a less soluble metabolite (M11) potentially linked to the observed nephropathy. []
  • Relevance: SGX523, while possessing a distinct quinoline moiety, shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine. This structural similarity highlights the versatility of this scaffold in medicinal chemistry and its application in developing compounds with diverse biological activities. Understanding the metabolic liabilities of SGX523, particularly the role of AO-mediated metabolism, can provide valuable insights for designing and optimizing the target compound to mitigate potential toxicity risks.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Similar to N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine, Compound 1 features a [, , ]triazolo[4,3-b]pyridazine core. Recognizing the potential for bioactivation and subsequent toxicity associated with this structural motif is crucial. The findings related to Compound 1 emphasize the importance of evaluating the target compound for similar liabilities during drug development.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Designed as an analog of Compound 1 with an alternative metabolic soft spot, Compound 2 aimed to reduce bioactivation. [] While metabolism shifted towards the naphthyridine ring alkoxy substituent, glutathione conjugation and covalent binding were still observed, albeit at lower levels. []
  • Relevance: The continued presence of bioactivation in Compound 2, despite modifications, emphasizes the potential for the [, , ]triazolo[4,3-b]pyridazine scaffold to contribute to this liability. This highlights the importance of thoroughly investigating the metabolic profile and potential for bioactivation of N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine, considering strategies to mitigate such risks.

Isoxazole and Pyrazole Analogs

  • Compound Description: The research on Compound 1 led to the exploration of replacing the isothiazole ring with bioisosteric heterocycles, specifically isoxazole and pyrazole. [] This substitution successfully reduced bioactivation while retaining desirable pharmacokinetic/pharmacodynamic properties. []

Properties

CAS Number

2034517-49-0

Product Name

N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine

Molecular Formula

C15H15F3N8

Molecular Weight

364.336

InChI

InChI=1S/C15H15F3N8/c16-15(17,18)10-7-11(21-9-20-10)19-8-14-23-22-12-3-4-13(24-26(12)14)25-5-1-2-6-25/h3-4,7,9H,1-2,5-6,8H2,(H,19,20,21)

InChI Key

GJVWQMYPNQEUBK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC4=NC=NC(=C4)C(F)(F)F)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.